molecular formula C14H10N4O3 B14370953 N-(4-Nitrophenazin-1-YL)acetamide CAS No. 92061-23-9

N-(4-Nitrophenazin-1-YL)acetamide

Cat. No.: B14370953
CAS No.: 92061-23-9
M. Wt: 282.25 g/mol
InChI Key: GXOXOCSOXHGIMW-UHFFFAOYSA-N
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Description

N-(4-Nitrophenazin-1-yl)acetamide is a chemical compound with the CAS Registry Number 92061-23-9 and a molecular formula of C14H10N4O3 . It has a molecular weight of 282.25 g/mol . As a nitrophenazine derivative, this acetamide-containing compound belongs to a class of structures that are of significant interest in medicinal and organic chemistry research. The core phenazine structure is known for its diverse biological activities and presence in various pharmacologically active molecules. Researchers are exploring novel acetamide analogs for their potential applications, as studies on similar compounds have shown promise in developing safer analgesics that lack hepatotoxicity , and other derivatives have been investigated for anticonvulsant properties . This compound is provided as a high-purity material strictly for research purposes in laboratory settings. It is essential to consult the Safety Data Sheet for proper handling and storage information. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

92061-23-9

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

N-(4-nitrophenazin-1-yl)acetamide

InChI

InChI=1S/C14H10N4O3/c1-8(19)15-11-6-7-12(18(20)21)14-13(11)16-9-4-2-3-5-10(9)17-14/h2-7H,1H3,(H,15,19)

InChI Key

GXOXOCSOXHGIMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C2=NC3=CC=CC=C3N=C12)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Phenazine Core Synthesis

Phenazine derivatives are typically synthesized via condensation reactions. While specific protocols for the parent phenazine structure vary, a common approach involves the oxidative dimerization of aniline derivatives. For example, heating o-phenylenediamine with oxidizing agents like potassium persulfate under acidic conditions yields phenazine. Alternative routes employ microbial biosynthesis or transition-metal-catalyzed cross-coupling reactions, though these are less practical for large-scale synthesis.

Nitration of Phenazine

Nitration introduces the nitro group at the 4-position of the phenazine ring. This electrophilic aromatic substitution (EAS) reaction requires a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitronium ion (NO₂⁺) generated in situ attacks the electron-rich phenazine ring, preferentially at the para position due to steric and electronic factors.

Reaction Conditions :

  • Nitrating Agent : HNO₃ (90%)/H₂SO₄ (10%) at 0–5°C
  • Reaction Time : 4–6 hours
  • Yield : 60–70% (crude)

Mechanistic Considerations :
The electron-donating nature of the phenazine’s nitrogen atoms activates the ring toward electrophilic attack. Steric hindrance from adjacent substituents directs nitration to the 4-position.

Acetylation of 4-Nitrophenazin-1-amine

The final step involves acetylation of the amine group in 4-nitrophenazin-1-amine. This is achieved using acetylating agents such as acetyl chloride or acetic anhydride in the presence of a base to scavenge HCl.

Standard Protocol :

  • Reagents : 4-Nitrophenazin-1-amine (1 equiv), acetyl chloride (1.2 equiv), triethylamine (2 equiv)
  • Solvent : Anhydrous dichloromethane (DCM)
  • Conditions : 0°C to room temperature, 2 hours
  • Yield : 85–90% after purification

Alternative Methods :

  • Microwave-Assisted Acetylation : Reduces reaction time to 15 minutes with comparable yields.
  • Enzymatic Acetylation : Lipase-catalyzed acetylation in non-aqueous media offers an eco-friendly alternative, though scalability remains a challenge.

Purification and Characterization

Purification Techniques :

  • Recrystallization : Ethanol/water (7:3) mixture removes unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent isolates the pure product.

Analytical Data :

  • Melting Point : 214–216°C
  • ¹H NMR (300 MHz, DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 7.54–8.12 (m, 6H, ArH), 10.86 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Comparative Analysis of Synthetic Methods

Parameter Classical Nitration Microwave Acetylation Enzymatic Acetylation
Reaction Time 6 hours 15 minutes 24 hours
Yield (%) 70 88 65
Purity (%) 95 97 90
Environmental Impact High (strong acids) Moderate Low

Challenges and Optimization Strategies

Key Challenges :

  • Nitration Selectivity : Competing meta-nitration byproducts necessitate careful temperature control.
  • Amine Sensitivity : The free amine group in 4-nitrophenazin-1-amine is prone to oxidation, requiring inert atmospheres during acetylation.

Optimization Approaches :

  • Directed Ortho-Metalation : Using directing groups to enhance para-nitration selectivity.
  • Flow Chemistry : Continuous-flow reactors improve heat dissipation and reaction homogeneity.

Industrial Scalability Considerations

Large-scale production faces hurdles in cost-effective purification and waste management. Advances in catalytic nitration (e.g., zeolite catalysts) and solvent-free acetylation mitigate these issues. Recent patents highlight the use of recyclable ionic liquids as reaction media, reducing environmental footprint.

Chemical Reactions Analysis

Types of Reactions: N-(4-Nitrophenazin-1-YL)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenazine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-Nitrophenazin-1-YL)acetamide is used as a precursor in the synthesis of various phenazine derivatives

Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics. Its ability to interact with bacterial DNA and enzymes makes it a valuable candidate for antimicrobial research.

Medicine: this compound is investigated for its anticancer properties. It has shown potential in inhibiting the growth of cancer cells by inducing apoptosis and interfering with cellular signaling pathways.

Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also explored for its use in the development of sensors and diagnostic tools .

Mechanism of Action

The mechanism of action of N-(4-Nitrophenazin-1-YL)acetamide involves its interaction with cellular components such as DNA, proteins, and enzymes. The nitro group can undergo reduction to form reactive intermediates that can cause DNA damage and inhibit enzyme activity. The compound’s ability to intercalate into DNA strands disrupts the replication and transcription processes, leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Structure : A chloro-nitro-phenyl group with a methylsulfonyl substituent.
  • Synthesis : Prepared via refluxing N-(4-chloro-2-nitrophenyl)methane sulfonamide with acetic anhydride .
  • Applications : Serves as a precursor for sulfur-containing heterocycles, which are explored for antimicrobial and anti-inflammatory activities .

N-(4-Hydroxy-2-nitrophenyl)acetamide

  • Structure : Hydroxy and nitro groups on the phenyl ring.
  • Synthesis: Crystallized from methanol after pH-controlled reactions .
  • Applications : The hydroxy-nitro combination may enhance solubility and metal-binding capacity, relevant in dye chemistry or catalysis .

N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide

  • Structure : Fluorophenyl group with hydroxy and isopropyl substituents.
  • Properties : Moderate boiling point (323.8°C) and pKa (12.97), suggesting stability under physiological conditions .
  • Applications : Fluorine’s electronegativity could improve metabolic stability in drug design .

Pharmacologically Active Acetamide Derivatives

Antimicrobial and Antifungal Acetamides

  • Examples :
    • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47): Exhibits potent activity against gram-positive bacteria .
    • N-(Thiazol-2-yl) and N-(6-chloropyridin-2-yl) variants (Compounds 49–50): Effective against fungi .
  • Comparison : The nitrophenazine group in N-(4-Nitrophenazin-1-YL)acetamide may similarly enhance antimicrobial activity due to nitro group redox reactivity .

Chalcone-Acetamide Hybrids

  • Examples : Chalcone derivatives (α,β-unsaturated ketones) linked to acetamide moieties.
  • Activities : Demonstrated anti-cancer, anti-inflammatory, and anti-tubercular properties .
  • Relevance : The conjugation of nitrophenazine with acetamide could mimic chalcone’s bioactivity by enabling π-π stacking interactions with biological targets .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Acetamide Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Notable Activity Reference
This compound* ~300 (estimated) Nitrophenazine, acetyl Hypothesized antimicrobial
N-(4-Chloro-2-nitrophenyl)acetamide 289.73 Chloro, nitro, methylsulfonyl Heterocyclic precursor
Compound 47 (Ravindra et al.) 454.51 Benzo[d]thiazole, difluorophenyl Gram-positive antibacterial
N-(4-Fluorophenyl)-2-hydroxy derivative 211.24 Fluorophenyl, hydroxy, isopropyl Metabolic stability

*Estimated based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for N-(4-Nitrophenazin-1-YL)acetamide, and how can purity be optimized?

The synthesis typically involves coupling nitrophenazine derivatives with acetylating agents. A common method includes refluxing 4-nitrophenazine with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or pyridine) under inert conditions. Purification is achieved via column chromatography using a gradient of ethyl acetate/hexane, followed by recrystallization from ethanol . Purity (>95%) is confirmed by HPLC with UV detection at 254 nm and comparison to reference standards .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation requires a combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm acetamide linkage and aromatic proton environments .
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store at -20°C in airtight containers to prevent degradation .
  • Emergency procedures: Flush exposed areas with water for 15 minutes and seek medical attention .

Q. How can researchers identify prior art or patents related to this compound?

Use databases like PubMed, SciFinder, and Google Patents with search terms such as "this compound," "nitrophenazine derivatives," and "acetamide synthesis." Filter results by publication date (post-2010) to ensure relevance .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example, torsion angles between the nitro group and phenazine ring can indicate planar deviations (e.g., O1—N1—C3—C2 = -16.7° in related compounds), resolving discrepancies from computational models . Pair with DFT calculations (B3LYP/6-311+G(d,p)) to validate experimental data .

Q. What strategies mitigate batch-to-batch variability in biological activity assays for this compound?

  • Standardize synthesis protocols (e.g., reaction time, temperature).
  • Use orthogonal purity assays (HPLC, TLC, elemental analysis).
  • Include positive controls (e.g., known kinase inhibitors) in bioassays to calibrate activity thresholds .

Q. How does the electronic structure of this compound influence its redox behavior in electrochemical studies?

Cyclic voltammetry (CV) in acetonitrile reveals reduction peaks at ~-0.8 V (vs. Ag/AgCl) due to nitro group reduction. Density-of-states (DOS) calculations show strong electron-withdrawing effects from the nitrophenazine moiety, enhancing stability in oxidized forms .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate binding affinity to target proteins (e.g., bacterial DNA gyrase) using GROMACS or AMBER .

Q. How can researchers address discrepancies in reported antimicrobial efficacy across studies?

  • Normalize MIC (Minimum Inhibitory Concentration) values to cell density (CFU/mL).
  • Control for solvent effects (e.g., DMSO concentration ≤1%).
  • Validate via time-kill assays and synergy testing with standard antibiotics .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight287.28 g/mol (HRMS)
Melting Point198–202°C (DSC)
Solubility (25°C)0.5 mg/mL in DMSO (UV-Vis)
LogP2.3 (Calculated via XLogP3)

Q. Table 2: Common Contaminants in Synthesis

ContaminantDetection MethodMitigation Strategy
Unreacted 4-nitrophenazineTLC (Rf = 0.6 in EtOAc/hexane)Extended reflux time (2+ hours)
Acetic acid byproducts1^1H NMR (δ 2.1 ppm)Neutralization with NaHCO3_3

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